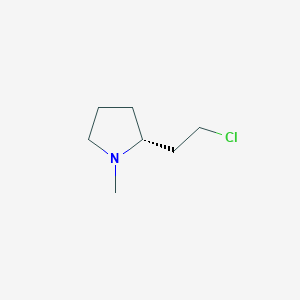
7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, may exhibit specific biological activities that are of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the flavonoid structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a quinone structure.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Use in the development of pharmaceuticals, cosmetics, and nutraceuticals.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one would depend on its specific biological activity. Generally, flavonoids can interact with various molecular targets, including enzymes, receptors, and signaling pathways. They may exert their effects through antioxidant activity, modulation of enzyme activity, or interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar biological activities.
Naringenin: A flavonoid with potential anticancer properties.
Uniqueness
7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other flavonoids. Its prop-2-en-1-yl group, in particular, could influence its interaction with biological targets and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
63455-94-7 |
|---|---|
Formule moléculaire |
C24H18O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
7-hydroxy-2,3-diphenyl-8-prop-2-enylchromen-4-one |
InChI |
InChI=1S/C24H18O3/c1-2-9-18-20(25)15-14-19-22(26)21(16-10-5-3-6-11-16)23(27-24(18)19)17-12-7-4-8-13-17/h2-8,10-15,25H,1,9H2 |
Clé InChI |
MNEGZWRWPVJDNO-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


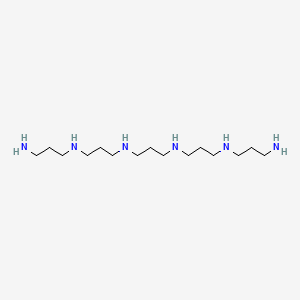
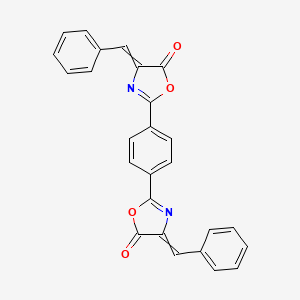
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
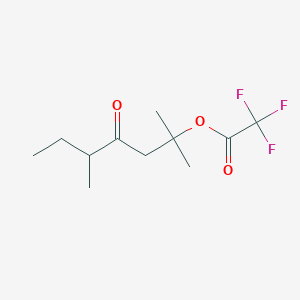
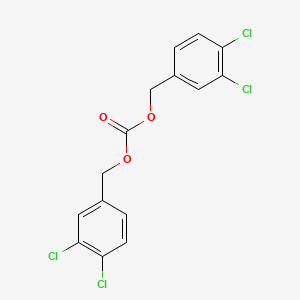
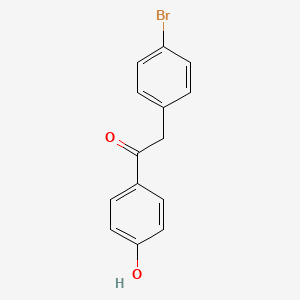

![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
![N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14501869.png)
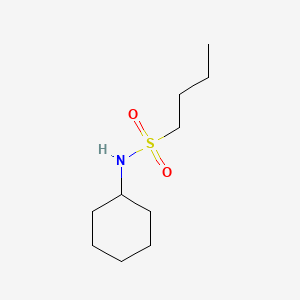
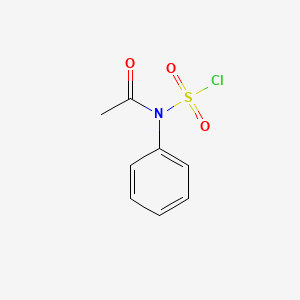
![2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14501891.png)
![2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14501894.png)
